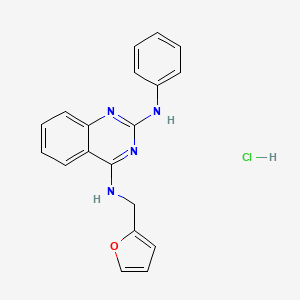

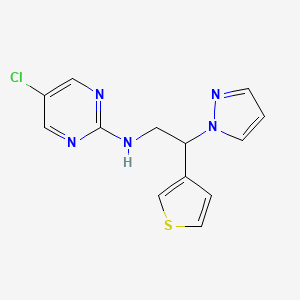

N4-(furan-2-ylmethyl)-N2-phenylquinazoline-2,4-diamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N4-(furan-2-ylmethyl)-N2-phenylquinazoline-2,4-diamine hydrochloride” is a chemical compound . It is a derivative of quinazoline, a class of organic compounds with a wide range of biological activities .

Synthesis Analysis

The synthesis of furan-based compounds involves various methods. One such method involves the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid .Molecular Structure Analysis

The molecular structure of furan-based compounds can be confirmed by various spectroscopic techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single crystals of the compounds can be measured by X-ray diffraction and subjected to crystallographic and conformational analyses .Chemical Reactions Analysis

Furan and its derivatives have a broad spectrum of chemical reactions. For instance, furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) have been used in the manufacture of various compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of furan-based compounds can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . The compound “N4-(furan-2-ylmethyl)-N2-phenylquinazoline-2,4-diamine hydrochloride” has a molecular weight of 301.3 g/mol .Applications De Recherche Scientifique

Pro-Drug Development and Cancer Research

A study by Berry et al. (1997) explores the potential of the 5-nitrofuran-2-ylmethyl group as a bioreductively activated pro-drug system. This research highlights the synthesis of substituted isoquinolin-1-ones and their cyclisation, where arylmethylation occurs exclusively at nitrogen. The study suggests applications of these compounds as pro-drugs for selective release of therapeutic drugs in hypoxic solid tumours, indicating a novel approach in cancer treatment (Berry, Watson, Whish, & Threadgill, 1997).

Antitumor Activity

Zhang et al. (2019) discuss novel 4-arylaminoquinazoline derivatives with antitumor activities, particularly highlighting compounds with N,N-diethyl(aminoethyl)amino moiety. These compounds show potent antiproliferative activities against tumor cells and inhibit the activity of wild-type epidermal growth factor receptor tyrosine kinase (EGFRwt-TK), marking significant progress in the development of anti-cancer drugs (Zhang et al., 2019).

Chemical Synthesis and Molecular Modeling

Kandinska et al. (2006) detail the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, exploring the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine. This study contributes to the chemical synthesis field by providing insights into the production of compounds with potential pharmacological interest (Kandinska, Kozekov, & Palamareva, 2006).

Mécanisme D'action

Target of Action

Furan derivatives, a key structural component of this compound, have been widely studied for their broad range of biological and pharmacological properties . They have been employed as medicines in various disease areas .

Mode of Action

Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Result of Action

Furan derivatives are known to exhibit a wide range of therapeutic advantages .

Propriétés

IUPAC Name |

4-N-(furan-2-ylmethyl)-2-N-phenylquinazoline-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O.ClH/c1-2-7-14(8-3-1)21-19-22-17-11-5-4-10-16(17)18(23-19)20-13-15-9-6-12-24-15;/h1-12H,13H2,(H2,20,21,22,23);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHQNFRMZGYFLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CO4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-(furan-2-ylmethyl)-N2-phenylquinazoline-2,4-diamine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2879392.png)

![Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzoate](/img/structure/B2879395.png)

![1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride](/img/structure/B2879397.png)

![8-(butylamino)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2879401.png)

![4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide](/img/structure/B2879402.png)

![2-Chloro-3-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2879403.png)

![N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2879409.png)

![N-(4-methoxyphenethyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2879410.png)

![(Z)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2879415.png)